trans-Aconitic acid anhydride
Description
Properties
IUPAC Name |
2,6-dioxo-3H-pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKEZQEKKGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647361 | |
| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14556-16-2 | |
| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Aconitic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of Tetraester Compounds
The starting material is a propane-1,1,2,3-tetracarboxylic tetraester (Formula I), where each ester group (R) is a primary alkyl group (e.g., methyl, ethyl). Chlorination is conducted using hypochlorous acid in an aqueous medium at pH 2–8 and temperatures of 0–50°C. This step introduces a chlorine atom at the β-position, forming a chlorinated tetraester (Formula II). Nuclear magnetic resonance (NMR) monitoring confirms completion when methylene proton signals shift from high field (Formula I) to lower field (Formula II).
Dehydrohalogenation and Saponification
The chlorinated tetraester undergoes dehydrohalogenation and saponification in the presence of alkaline earth metal hydroxides (e.g., Mg(OH)₂, BaO) at pH 9–11 and 60–100°C. For instance, refluxing with magnesium hydroxide converts the chlorinated intermediate into magnesium aconitate. Saponification cleaves ester groups, yielding propene tetracarboxylate salts.
Acidification and Anhydride Formation
Acidification with mineral acids (e.g., HCl, H₂SO₄) at pH < 2 precipitates trans-aconitic acid. Prolonged evaporation under vacuum at elevated temperatures facilitates intramolecular dehydration, forming trans-aconitic acid anhydride. For example, evaporating an acidified solution containing 59.2% trans-aconitic acid residue (from barium hydroxide saponification) yields the anhydride as a side product.
Table 1: Key Reaction Conditions and Yields in Chlorination-Saponification
| Hydroxide Used | Temperature (°C) | Yield of Trans-Aconitic Acid (%) | Anhydride Formation Potential |
|---|---|---|---|
| Mg(OH)₂ | 60–100 | 62.6 | Moderate |
| BaO | 60–70 | 75.5 | High |
| Sr(OH)₂ | 65–70 | 60.5 | Moderate |
Oxidative Synthesis from Gallic Acid
A novel route to this compound involves the oxidation of gallic acid (3,4,5-trihydroxybenzoic acid), a renewable feedstock derived from plant tannins. This method, reported by García et al. (2025) , employs sodium perborate in acetic acid to induce a Baeyer-Villiger-type oxidation.
Reaction Mechanism
Gallic acid (1) undergoes oxidation to form a cyclic anhydride intermediate (II) via a ketone intermediate. The anhydride is susceptible to hydrolysis but can be stabilized under controlled conditions:
Isolating intermediate II requires quenching the reaction before complete hydrolysis. Optimized conditions (e.g., low water content, 40–60°C) favor anhydride retention.
Yield Optimization
Direct oxidation of tannic acid (a gallic acid polymer) yields only 11% pyrone-2,4,6-tricarboxylic acid due to competing side reactions. Pre-hydrolyzing tannic acid to gallic acid improves yields to 38–44% for the anhydride intermediate.
Table 2: Oxidative Synthesis Performance Metrics
| Starting Material | Oxidizing Agent | Temperature (°C) | Anhydride Yield (%) |
|---|---|---|---|
| Tannic acid | NaBO₃ | 50 | 11 |
| Gallic acid | NaBO₃ | 60 | 41 |
Comparative Analysis of Methods
Efficiency and Scalability
Anhydride Isolation Challenges
Both methods necessitate precise control over reaction conditions to isolate the anhydride:
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxy derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Scientific Research Applications
Organic Synthesis
TAA plays a crucial role in organic synthesis due to its reactivity. It can participate in various chemical reactions, including:
- Michael Addition Reactions : TAA can be employed in Michael addition reactions with nucleophiles, leading to the formation of complex molecules that are useful in pharmaceuticals and agrochemicals.
- Synthesis of Biodegradable Polymers : TAA is used to synthesize biobased and biodegradable polyesters, which are increasingly important in reducing environmental impact. These polyesters can be derived from renewable resources, making them attractive alternatives to conventional plastics .
Polymer Production
The unique properties of trans-aconitic acid make it a valuable precursor for producing polymers with specialized functions:
- Cross-Linking Agents : TAA acts as an effective cross-linking agent in the production of starch-based films. Studies have shown that incorporating TAA enhances the mechanical properties and reduces water solubility, making these films suitable for packaging applications .
- Microparticle Formation : TAA can be utilized to modify chitosan-based microparticles, improving drug delivery systems. By enhancing the solubility and bioavailability of drugs like salmeterol and fluticasone, TAA contributes to more efficient therapeutic applications .
Green Chemistry Applications
In the realm of green chemistry, TAA is recognized for its potential in sustainable chemical processes:
- Synthesis of Green Surfactants : TAA has been explored for producing biodegradable surfactants through addition reactions with other compounds. These surfactants are valuable for their environmental benefits compared to traditional surfactants .
- Aza-Michael Reactions : The compound is also used in aza-Michael reactions, contributing to the development of new monomers for polymer synthesis that align with green chemistry principles .
Case Study 1: Biopolymer Development
A research study demonstrated the use of TAA in creating biocompatible polyesters for bone tissue engineering. The polyesters were synthesized through a polycondensation reaction involving TAA, glycerol, and cinnamic acid. The resulting polymer scaffolds mimicked the extracellular matrix and supported bone tissue growth when combined with growth factors .
Case Study 2: Drug Delivery Systems
Another study focused on modifying chitosan microparticles with TAA to enhance drug delivery efficiency. The research highlighted how TAA improved the hydrophilicity and swelling properties of chitosan particles, leading to better solubility and bioavailability of inhaled medications .
Summary
trans-Aconitic acid anhydride is a versatile compound with significant applications across various fields, including organic synthesis, polymer production, and green chemistry. Its ability to function as a cross-linking agent and its role in developing biodegradable materials highlight its importance in advancing sustainable practices within the chemical industry.
Mechanism of Action
The mechanism of action of trans-Aconitic acid anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Itaconic Anhydride
- Source : Derived from itaconic acid, a bio-based compound produced via fungal fermentation of carbohydrates .
- Synthesis : Dehydration of itaconic acid or thermal decarboxylation of trans-aconitic acid anhydride .
- Reactivity : Undergoes aza-Michael addition with amines, enabling backbone modification in polymer chemistry .
- Applications : Used in superabsorbent polymers (e.g., Itaconix™) and as a precursor for mesaconic acid .
Maleic Anhydride
- Source : Derived from maleic acid, a four-carbon diacid obtained via isomerization of fumaric acid or oxidation of benzene .
- Synthesis : Dehydration of maleic acid or catalytic oxidation of hydrocarbons .
- Reactivity: Electrophilic addition reactions; forms copolymers with vinyl monomers .
- Applications : Antifungal agents (e.g., 2,3-dimethylmaleic anhydride), adhesives, and surfactants .
Succinic Anhydride
- Source : Derived from succinic acid, a C₄ diacid produced via microbial fermentation or hydrogenation of maleic anhydride .
- Synthesis : Dehydration of succinic acid or catalytic hydrogenation of maleic anhydride .
- Reactivity : Reacts with amines for protein crosslinking; used in chitosan modification .
- Applications : Adsorbents for pharmaceuticals, biodegradable plastics .
cis-Aconitic Anhydride
- Source : Derived from cis-aconitic acid, a less stable isomer in the TCA cycle .
- Synthesis : Thermal dehydration of cis-aconitic acid; undergoes exothermic isomerization to trans-aconitic anhydride .
- Reactivity: Less stable; used in pH-sensitive nanoparticles for targeted drug delivery .
- Applications : Polymer modification and biochemical studies .
Key Research Findings
Thermal Behavior :
- This compound exhibits higher thermal stability (onset decomposition ~200°C) compared to cis-aconitic acid anhydride (~130°C) .
- Citric acid dehydrates directly to trans-aconitic anhydride, bypassing the cis-isomer .
Chemical Reactivity :
- The conjugated double bond in trans-aconitic anhydride facilitates decarboxylation to itaconic anhydride, a precursor for bioplastics .
- Maleic anhydride derivatives show stronger antifungal activity (EC₅₀ = 0.15 mM) compared to trans-aconitic analogs .
Industrial Relevance :
Biological Activity
trans-Aconitic acid anhydride (TAA) is a derivative of aconitic acid, which has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of TAA, supported by case studies, research findings, and relevant data tables.
Overview of Aconitic Acid
Aconitic acid exists in two isomeric forms: trans-aconitic acid (TAA) and cis-aconitic acid (CAA). The trans form is more stable and prevalent in nature, particularly in higher plants where it serves as an intermediate in the tricarboxylic acid (TCA) cycle. It plays crucial roles in cellular metabolism and has been identified as a compound with potential antifungal, anti-inflammatory, and nematicidal properties .
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of TAA, especially when modified through esterification. Diesters derived from TAA have shown significant activity in reducing inflammation associated with rheumatoid arthritis. In a study involving mice, these diesters were administered at varying doses (0.017-172.3 μmol/Kg) and resulted in decreased neutrophil infiltration into inflamed joints .
| Ester Type | Dose (μmol/Kg) | Effect on Neutrophils |
|---|---|---|
| Diethyl TAA Ester | 0.017 | Reduced infiltration |
| Di-n-butyl TAA Ester | 0.172 | Significant reduction |
| Di-n-octyl TAA Ester | 0.172 | Marked reduction |
2. Antifungal Activity
TAA has been reported to exhibit antifungal properties, particularly against various plant pathogens. Its role as an antifeedant helps plants deter herbivores while also inhibiting fungal growth . The compound's mechanism involves disrupting fungal cell walls or metabolic pathways critical for fungal survival.
3. Nematicidal Properties
Research indicates that TAA can act as a nematicide, offering a potential environmentally friendly alternative for managing nematode infestations in crops. This property is particularly valuable in sustainable agriculture practices aimed at reducing chemical pesticide usage .
Case Study: Esterification of TAA
A study conducted on the esterification of TAA demonstrated that modifying the compound could enhance its biological activity. The resulting diesters showed improved potency against inflammation compared to TAA itself. The study emphasized the relationship between the length of the aliphatic chain in alcohols used for esterification and the resultant bioactivity .
Research Findings on Thermal Stability
The thermal stability of TAA compared to its isomer CAA was investigated using thermogravimetric analysis (TGA). Results indicated that TAA exhibits greater thermal stability than CAA, which is crucial for its application in various formulations where heat stability is essential .
| Compound | Decomposition Temperature (°C) |
|---|---|
| trans-Aconitic Acid | 513 |
| cis-Aconitic Acid | 440 |
The biological activities of this compound can be attributed to several mechanisms:
- Metabolic Interference : As an intermediate in the TCA cycle, TAA may influence metabolic pathways crucial for energy production in both plants and pathogens.
- Cell Wall Disruption : Its antifungal properties may stem from its ability to disrupt fungal cell wall integrity.
- Immune Modulation : The anti-inflammatory effects are likely related to modulation of immune responses, reducing cytokine release and inflammatory cell recruitment.
Q & A
Q. What are the established synthetic routes for producing trans-aconitic acid anhydride in laboratory settings?
this compound is synthesized via thermal dehydration of citric acid at temperatures exceeding 175°C, forming trans-aconitic acid as an intermediate, which undergoes further dehydration to yield the anhydride . Catalysts like phosphorus oxide or controlled reaction environments (e.g., inert gas flow) are recommended to minimize side reactions such as decarboxylation to itaconic anhydride . Methodological optimization should include temperature gradients (TGA-DSC analysis) and spectroscopic validation (FTIR, NMR) to confirm anhydride formation .
Q. How can this compound be isolated and purified from complex reaction mixtures?
Purification typically involves solvent extraction (e.g., ethyl acetate or dichloromethane) followed by recrystallization or vacuum distillation to remove residual acids and byproducts . For aqueous systems, reactive extraction using non-toxic solvents (e.g., trioctylamine in 1-octanol) achieves >90% recovery, with partition coefficients (KD) validated via HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermal degradation pathways of this compound?
Conflicting reports on degradation products (e.g., itaconic vs. citraconic anhydride) require coupled thermogravimetric-mass spectrometry (TG-MS) and evolved gas analysis (FTIR) to track decarboxylation and isomerization in real-time . Configurational isomerism (cis vs. trans) significantly impacts decomposition kinetics, necessitating comparative studies using isotopically labeled analogs .
Q. How does this compound function as a dienophile in hetero-Diels-Alder reactions, and what stereochemical outcomes are observed?
In tandem hetero-Diels-Alder-acylation reactions, this compound exhibits diastereoselectivity dependent on its α,β-unsaturated carbonyl geometry. For example, reactions with 5-(2-hydroxyphenylmethylidene)isorhodanines yield rel-(5R,5aR,11bS) diastereomers, confirmed via X-ray crystallography and NOESY NMR . Optimization requires solvent polarity tuning (e.g., acetic acid as a co-solvent) to stabilize reactive intermediates .
Q. What methodologies quantify the bioactivity of this compound in plant defense mechanisms against pests?
Correlate its concentration in plant tissues (via LC-MS/MS) with aphid infestation metrics (e.g., cumulative aphid days). In sorghum, trans-aconitic acid levels showed a strong negative correlation (r = −0.798) with pest damage, validated using multivariate regression and fluorescence EEM/PARAFAC analysis to track co-varying phenolic compounds .
Q. How can this compound enhance the functionality of chitosan-based materials?
Grafting onto chitosan via EDC-mediated coupling improves drug-loading capacity (e.g., fluticasone propionate) by introducing carboxyl groups. Optimize reaction stoichiometry (e.g., 1:3 molar ratio of chitosan to anhydride) and characterize using ζ-potential measurements and FTIR to confirm succinylation .
Methodological Considerations
- Thermal Analysis : Use TG-DSC under nitrogen to differentiate dehydration (endothermic) and decarboxylation (exothermic) events .
- Stereochemical Validation : Employ chiral chromatography (e.g., HPLC with cyclodextrin columns) or Mosher ester derivatization for enantiomeric excess determination .
- Bioactivity Assays : Pair in vitro aphid feeding trials with metabolomic profiling (GC-MS) to identify synergistic phytochemicals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
